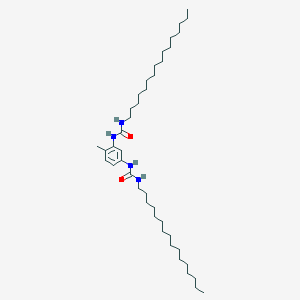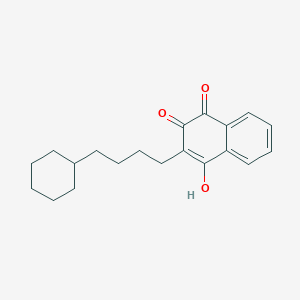![molecular formula C26H18O4 B14720411 ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 20837-33-6](/img/structure/B14720411.png)
([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted by a hydroxyphenyl methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyphenyl Methanone Groups: The hydroxyphenyl methanone groups can be introduced through a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production methods for ([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of ([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with cellular proteins can induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenyl rings.
Biphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyphenyl methanone groups.
4,4’-Dihydroxybiphenyl: Lacks the methanone groups, having only hydroxyl groups.
Uniqueness
([1,1’-Biphenyl]-2,2’-diyl)bis[(4-hydroxyphenyl)methanone]: is unique due to the presence of both hydroxyphenyl and methanone groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
20837-33-6 |
|---|---|
Fórmula molecular |
C26H18O4 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
[2-[2-(4-hydroxybenzoyl)phenyl]phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C26H18O4/c27-19-13-9-17(10-14-19)25(29)23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(30)18-11-15-20(28)16-12-18/h1-16,27-28H |
Clave InChI |
ISWIZDJVARGMAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


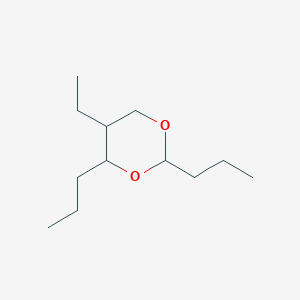

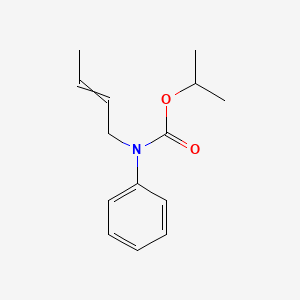

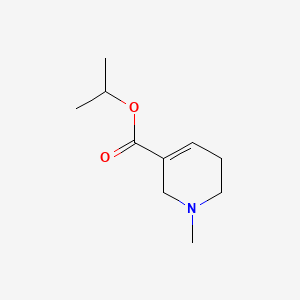

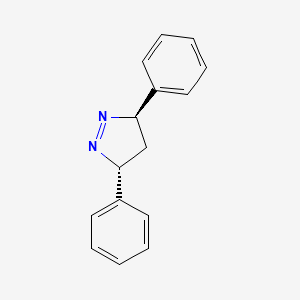

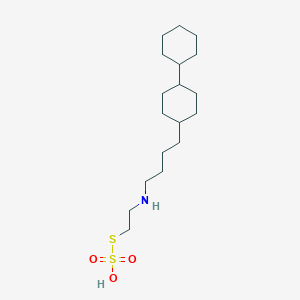

![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
